molecular formula C12H9F15O2 B3123402 n-Butyl perfluorooctanoate CAS No. 307-96-0

n-Butyl perfluorooctanoate

Cat. No.: B3123402
CAS No.: 307-96-0
M. Wt: 470.17 g/mol
InChI Key: SBMFZWPPSPRLTN-UHFFFAOYSA-N
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Description

n-Butyl perfluorooctanoate: is a perfluorinated compound characterized by a long carbon-fluorine chain. This compound is known for its high thermal and chemical stability due to the strong carbon-fluorine bonds. It is used in various industrial applications, particularly as a surfactant and in the production of fluoropolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Butyl perfluorooctanoate can be synthesized from pentadecafluorooctanoic acid and 1-butanol. The reaction typically involves the esterification of pentadecafluorooctanoic acid with 1-butanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: n-Butyl perfluorooctanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of perfluorinated carboxylic acids.

    Reduction: Reduction reactions can break down the carbon-fluorine bonds, although this requires harsh conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

    Reduction: Reducing agents like lithium aluminum hydride under high temperature and pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Perfluorooctanoic acid.

    Reduction: Various partially fluorinated compounds.

    Substitution: Compounds with different functional groups replacing the butyl group.

Scientific Research Applications

n-Butyl perfluorooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-butyl perfluorooctanoate involves its interaction with biological membranes and proteins. The compound can disrupt mitochondrial function by inducing mitochondrial permeability transition, leading to the release of cytochrome c and the generation of reactive oxygen species . This disruption can result in oxidative stress and cellular damage.

Comparison with Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctane sulfonic acid (PFOS)
  • Perfluorononanoic acid (PFNA)

Comparison: n-Butyl perfluorooctanoate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to other perfluorinated compounds. For instance, it has a lower surface tension and different solubility characteristics. Unlike PFOA and PFOS, which are primarily used as surfactants and in coatings, this compound finds specific applications in the synthesis of specialized fluoropolymers and in certain biomedical applications .

Properties

IUPAC Name

butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F15O2/c1-2-3-4-29-5(28)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMFZWPPSPRLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F15O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895738
Record name Butyl perfluorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-96-0
Record name Butyl perfluorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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